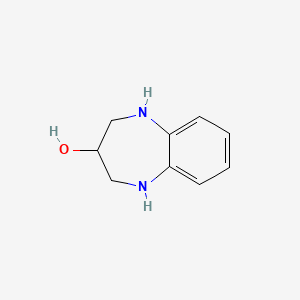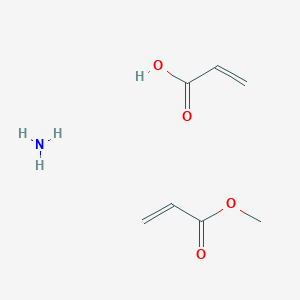
Azane;methyl prop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane, methyl prop-2-enoate, and prop-2-enoic acid are organic compounds with significant industrial and scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azane (Ammonia): Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.
Methyl Prop-2-enoate (Methyl Acrylate): Methyl acrylate is produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid.
Prop-2-enoic Acid (Acrylic Acid): Acrylic acid is produced by the oxidation of propylene, a byproduct of ethylene and gasoline production.
Industrial Production Methods
Ammonia: The Haber-Bosch process is the primary industrial method for ammonia production.
Methyl Acrylate: Industrial production involves esterification and transesterification processes, often facilitated by the formation of low boiling azeotropes.
Acrylic Acid: Industrial production involves the catalytic oxidation of propylene.
Analyse Chemischer Reaktionen
Types of Reactions
Azane (Ammonia): Undergoes reactions such as oxidation, reduction, and substitution.
Methyl Prop-2-enoate (Methyl Acrylate): Undergoes polymerization, esterification, and transesterification.
Prop-2-enoic Acid (Acrylic Acid): Undergoes polymerization, esterification, and addition reactions.
Common Reagents and Conditions
Ammonia: Common reagents include oxygen (for oxidation) and acids (for substitution).
Methyl Acrylate: Common reagents include methanol and acids for esterification.
Acrylic Acid: Common reagents include alcohols for esterification and various catalysts for polymerization.
Major Products
Ammonia: Produces nitrogen oxides upon oxidation.
Methyl Acrylate: Produces polymers and copolymers used in various applications.
Acrylic Acid: Produces polymers such as polyacrylic acid and superabsorbent polymers.
Wissenschaftliche Forschungsanwendungen
Azane, methyl prop-2-enoate, and prop-2-enoic acid have diverse applications in scientific research:
Chemistry: Used as reagents and intermediates in organic synthesis
Biology: Ammonia is a key nitrogen source in biological systems.
Medicine: Acrylic acid derivatives are used in drug delivery systems and medical adhesives.
Wirkmechanismus
Ammonia: Acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
Methyl Acrylate: Undergoes polymerization through free-radical mechanisms, forming long polymer chains.
Acrylic Acid: Polymerizes through free-radical mechanisms, forming polymers with carboxylic acid functionalities.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
42262-65-7 |
|---|---|
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
azane;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.H3N/c1-3-4(5)6-2;1-2-3(4)5;/h3H,1H2,2H3;2H,1H2,(H,4,5);1H3 |
InChI-Schlüssel |
WNOWYGZOMSSCHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C.C=CC(=O)O.N |
Verwandte CAS-Nummern |
42262-65-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


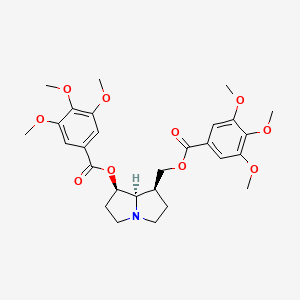

![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)
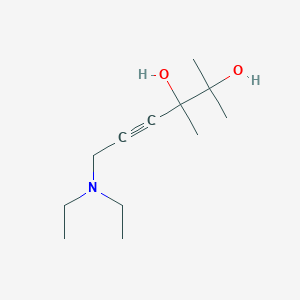
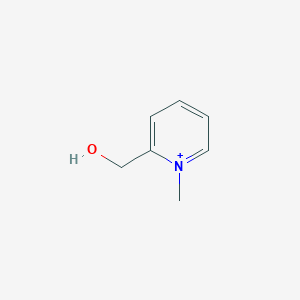
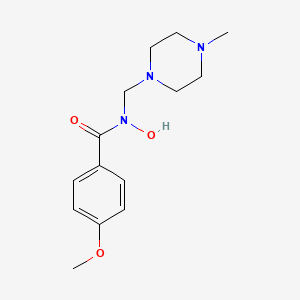

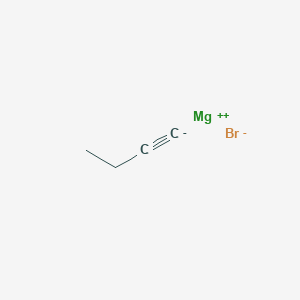

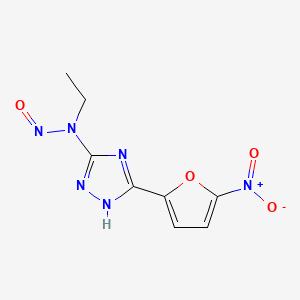

![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
